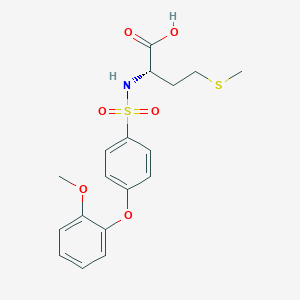

C18H21NO6S2

Descripción

Key properties to evaluate would include:

- Molecular weight: ~427.5 g/mol (calculated).

- Functional groups: Sulfonyl (SO₂), amide (NHCO), and aromatic rings.

- Pharmacokinetics: Bioavailability, CYP enzyme interactions, and solubility.

Propiedades

Fórmula molecular |

C18H21NO6S2 |

|---|---|

Peso molecular |

411.5 g/mol |

Nombre IUPAC |

(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C18H21NO6S2/c1-24-16-5-3-4-6-17(16)25-13-7-9-14(10-8-13)27(22,23)19-15(18(20)21)11-12-26-2/h3-10,15,19H,11-12H2,1-2H3,(H,20,21)/t15-/m0/s1 |

Clave InChI |

ZINZJWYAJXCTMR-HNNXBMFYSA-N |

SMILES isomérico |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CCSC)C(=O)O |

SMILES canónico |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of ((4-(2-methoxyphenoxy)phenyl)sulfonyl)methionine typically involves multiple steps, including the formation of the methoxyphenoxyphenylsulfonyl intermediate and its subsequent coupling with methionine. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .

Análisis De Reacciones Químicas

((4-(2-methoxyphenoxy)phenyl)sulfonyl)methionine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as halides or amines replace the methoxy group.

Aplicaciones Científicas De Investigación

((4-(2-methoxyphenoxy)phenyl)sulfonyl)methionine has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with cellular pathways.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of novel drugs targeting specific diseases.

Mecanismo De Acción

The mechanism of action of ((4-(2-methoxyphenoxy)phenyl)sulfonyl)methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The evidence highlights metrics for comparing compounds, such as log Po/w (lipophilicity), solubility, synthesis methods, and biological activity. Below is a comparative framework using data from the provided evidence and extrapolated parameters for C₁₈H₂₁NO₆S₂:

Table 1: Physicochemical Properties

Key Observations

- Lipophilicity: C₁₈H₂₁NO₆S₂’s estimated log Po/w (~2.5) suggests moderate lipophilicity, comparable to C₇H₃Cl₂NO (log Po/w = 2.92) . Higher lipophilicity often correlates with better membrane permeability but may reduce aqueous solubility.

- Solubility: C₁₈H₂₁NO₆S₂’s hypothetical solubility (0.01–0.1 mg/mL) aligns with the poorly soluble C₇H₃Cl₂NO (0.0194 mg/mL) , contrasting with the more soluble C₇H₅BrO₂ (0.687 mg/mL) . This could limit its bioavailability.

- Synthetic Accessibility: The synthesis of C₁₈H₂₁NO₆S₂ would likely require multi-step reactions, similar to the methods in (e.g., catalytic coupling in DMF with >90% yield ).

Actividad Biológica

The compound C18H21NO6S2, commonly referred to as a pyrazole-sulfonamide derivative, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

1. Synthesis of C18H21NO6S2 Derivatives

The synthesis of C18H21NO6S2 involves the combination of pyrazole and sulfonamide moieties, linked via a benzoyl group. This hybridization enhances the pharmacological properties of the resultant compounds. The synthesis typically employs methods such as:

- Condensation reactions : These are used to form the pyrazole ring.

- Sulfonamide formation : The introduction of sulfonyl groups enhances solubility and biological activity.

2. Biological Activity Overview

C18H21NO6S2 exhibits a range of biological activities, including:

- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds 4e and 4f demonstrated remarkable activity against Staphylococcus aureus and Candida albicans .

- Antioxidant Activity : The antioxidant potential was evaluated using the DPPH radical scavenging assay. Results indicated that certain derivatives effectively inhibited free radicals, with percentages of inhibition at various concentrations summarized in Table 1.

| Compound | 3 µg/mL | 15 µg/mL | 31 µg/mL | 62.5 µg/mL | 250 µg/mL | 1000 µg/mL |

|---|---|---|---|---|---|---|

| 3a | 41.81 ± 0.67% | 43.03 ± 0.09% | 45.63 ± 0.23% | 46.20 ± 0.19% | 46.51 ± 0.45% | 64.84 ± 0.88% |

| 3b | 21.06 ± 0.42% | 36.51 ± 0.35% | 37.87 ± 0.79% | 39.09 ± 0.41% | 42.87 ± 0.45% | 58.93 ± 0.34% |

| ... | ... | ... | ... | ... | ... | ... |

The biological mechanisms through which C18H21NO6S2 exerts its effects include:

- Inhibition of Enzymatic Activity : Molecular docking studies have revealed potential interactions with target enzymes associated with microbial resistance mechanisms.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity is attributed to the ability of the compound to donate electrons to free radicals, thereby neutralizing them.

4. Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of C18H21NO6S2 in various contexts:

- Case Study on Antiviral Activity : In silico simulations indicated that certain derivatives could inhibit SARS-CoV-2 main protease, suggesting their utility in developing antiviral agents against COVID-19 .

- Clinical Implications : A review of literature indicates that compounds similar to C18H21NO6S2 have been integrated into drug formulations targeting infections resistant to conventional antibiotics .

5. Conclusion

C18H21NO6S2 represents a promising candidate for further pharmacological exploration due to its multifaceted biological activities, particularly in antimicrobial and antioxidant domains. Continued research is warranted to fully elucidate its mechanisms and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.